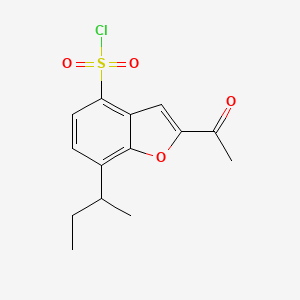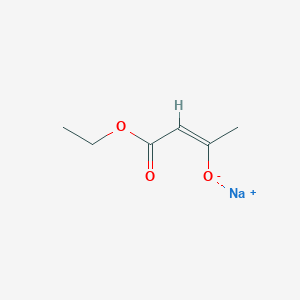
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This specific compound is characterized by the presence of a sodium ion, which makes it unique compared to other esters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate typically involves the esterification of 3-hydroxy-2-butenoic acid with ethanol in the presence of a sodium catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:
3-Hydroxy-2-butenoic acid+EthanolH+3-(Sodiooxy)-2-butenoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of a sodium catalyst is crucial for the reaction, and the process is optimized to minimize by-products and maximize the efficiency of the esterification.
Analyse Chemischer Reaktionen
Types of Reactions
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sodium ion can be replaced with other cations through ion-exchange reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ion-exchange resins or solutions containing the desired cation.
Major Products
Hydrolysis: 3-hydroxy-2-butenoic acid and ethanol.
Reduction: 3-hydroxy-2-butenoic acid ethyl ester.
Substitution: Various cation-substituted esters.
Wissenschaftliche Forschungsanwendungen
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate involves its interaction with various molecular targets. The sodium ion plays a crucial role in stabilizing the ester bond and facilitating its interactions with enzymes and other biological molecules. The compound may exert its effects through the modulation of enzyme activity and the alteration of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Ethyl propionate: An ester with a sweet smell, used in the food industry.
Uniqueness
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate is unique due to the presence of the sodium ion, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific applications where the sodium ion plays a critical role.
Eigenschaften
Molekularformel |
C6H9NaO3 |
|---|---|
Molekulargewicht |
152.12 g/mol |
IUPAC-Name |
sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h4,7H,3H2,1-2H3;/q;+1/p-1/b5-4-; |
InChI-Schlüssel |
RYLPINAPVLRJBZ-MKWAYWHRSA-M |
Isomerische SMILES |
CCOC(=O)/C=C(/C)\[O-].[Na+] |
Kanonische SMILES |
CCOC(=O)C=C(C)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


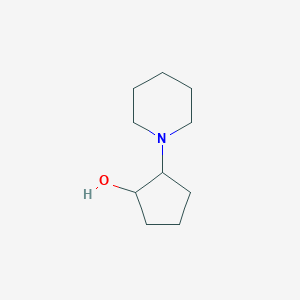
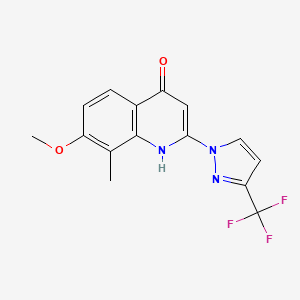
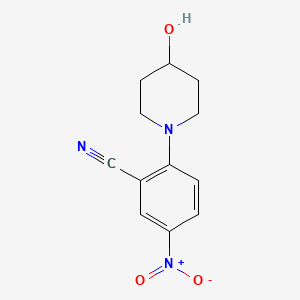
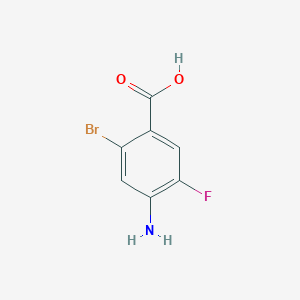
![1H-Indazole-3-carboxamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8717589.png)
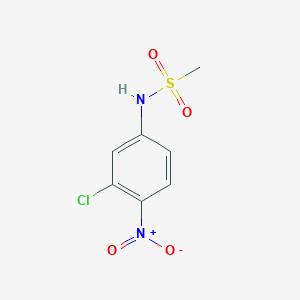
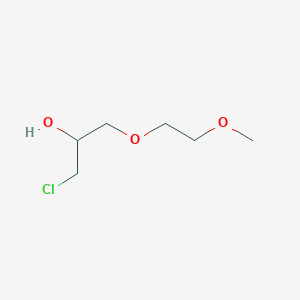
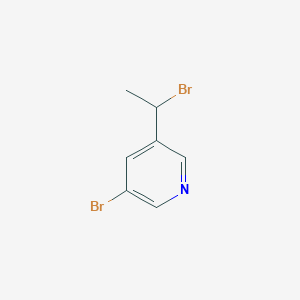
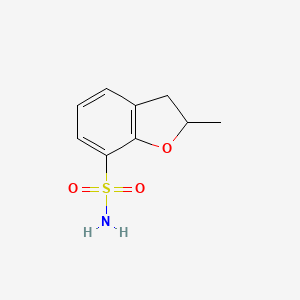
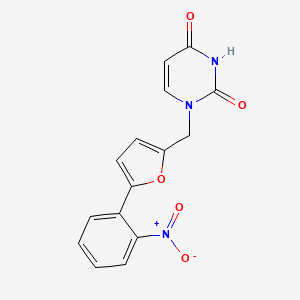
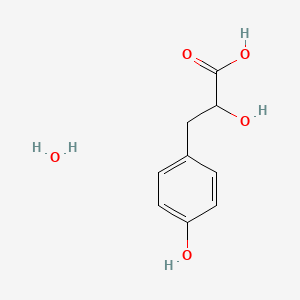
![Cyclohexanone, 2-[(2-oxocyclopentyl)methyl]-](/img/structure/B8717629.png)
![1-(4-Imidazo[1,2-a]pyridin-7-yl-pyridin-2-yl)-propan-2-one](/img/structure/B8717635.png)
